molecular formula C14H23N3O3S B2549683 N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclohexanesulfonamide CAS No. 1796948-83-8

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclohexanesulfonamide

Cat. No. B2549683
M. Wt: 313.42
InChI Key: RXXLWLWXFJIYTD-UHFFFAOYSA-N
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Description

The compound "N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclohexanesulfonamide" is a heterocyclic compound that appears to be related to various research efforts in synthesizing novel organic molecules with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the structural motifs such as pyrazole, tetrahydro-2H-pyran, and sulfonamide are common in the literature for their diverse biological activities and synthetic applications.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that often include the formation of pyrazole and pyran rings, followed by sulfonamide linkage. For instance, the preparation of pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamides involves a series of reactions that yield compounds with anticancer properties . Another study describes a one-pot synthesis approach using N-halosulfonamide to create novel derivatives of pyran, which showcases the versatility of sulfonamides in heterocyclic chemistry . Additionally, the use of nano titania-supported sulfonic acid as a catalyst for the synthesis of tetrahydrobenzo[b]pyran derivatives highlights the importance of sulfonic acid derivatives in facilitating these reactions .

Molecular Structure Analysis

The molecular structure of the compound would likely be characterized by spectroscopic methods such as NMR, IR, and possibly elemental analysis, as these techniques are commonly used to confirm the structures of newly synthesized compounds, such as the 5-sulfoxide-substituted pyrazolo[5,1-d][1,2,3,5]tetrazin-4(3H)ones . The presence of a tetrahydro-2H-pyran ring would contribute to the compound's three-dimensional structure and potentially its biological activity.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the functional groups present. The pyrazole ring is known for its nucleophilic character, while the sulfonamide group can participate in various chemical reactions due to its electrophilic sulfur atom. The tetrahydro-2H-pyran ring could undergo reactions typical for cyclic ethers, such as ring-opening or electrophilic additions. The studies provided do not detail reactions specific to the compound but do offer insight into the types of reactions that similar structures might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would likely include moderate solubility in polar organic solvents, stability under standard conditions, and a solid-state at room temperature. The biological activity, as seen in related compounds, could range from anticancer to other pharmacological activities, with the potential for favorable pharmacokinetic profiles . The compound's properties would be influenced by the presence of the sulfonamide group, which is known to improve water solubility and increase the potential for hydrogen bonding, affecting its biological interactions.

properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]cyclohexanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3S/c18-21(19,14-4-2-1-3-5-14)16-12-10-15-17(11-12)13-6-8-20-9-7-13/h10-11,13-14,16H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXLWLWXFJIYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)NC2=CN(N=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclohexanesulfonamide

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